molecular formula C11H14ClNO B8733537 Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)- CAS No. 917827-94-2

Phenol, 2-chloro-3-(1-pyrrolidinylmethyl)-

Cat. No. B8733537
M. Wt: 211.69 g/mol
InChI Key: AMIOJJLDINHQAN-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

Pyrrolidine (71.3 mL, 855 mmol) was added to a solution of intermediate 12, 2-chloro-3-hydroxybenzaldehyde (103 g, 658 mmol) in dichloromethane (1 L). The reaction mixture was cooled on ice bath, and sodium triacetoxyborohydride (209.3 g, 987 mmol) was added in portions under stirring. The reaction mixture was stirred for 12 h at room temperature. Water (500 mL) and concentrated HCl were added to attain pH˜2. The organic layer was separated. The aqueous one was extracted with CH2Cl2 (2×400 mL), then with EtOAc (400 mL). The organic layers were discarded. The aqueous fraction was alkalized with K2CO3 to pH˜10, and the product was extracted with CHCl3 (3×500 mL). The organic layer was dried with Na2SO4 and evaporated in vacuo. The obtained crystals were separated by filtration from Et2O/hexane mixture (1:1) and coevaporated with dioxane to give the title compound (76 g, 55%, 359 mmol). LCMS data: 214 and 212 (M+H)+ (calculated for C11H14ClNO 211.7); 1H NMR data (DMSO-d6): 9.96 (br.s, 1H, OH); 7.08 (t, 1H, J=7.8 Hz, Ar—H); 6.91 (dd, 1H, J1=1.7 Hz, J2=7.3 Hz, Ar—H); 6.86 (dd, 1H, J1=1.7 Hz, J2=8.0 Hz, Ar—H); 3.64 (s, 2H, CH2Ar); 2.43-2.52 (m, 4H+DMSO); 1.65-1.74 (m, 4H).
Quantity
71.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
209.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:6][C:7]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl>ClCCl.O>[Cl:6][C:7]1[C:8]([CH2:9][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][CH:12]=[CH:13][C:14]=1[OH:15] |f:2.3|

Inputs

Step One
Name
Quantity
71.3 mL
Type
reactant
Smiles
N1CCCC1
Name
intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
103 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1O
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
209.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 12 h at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous one was extracted with CH2Cl2 (2×400 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CHCl3 (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained crystals were separated by filtration from Et2O/hexane mixture (1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1CN1CCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 359 mmol
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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